(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxan ring, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid typically involves multiple steps, including the formation of the oxan ring, the introduction of the methoxyphenyl group, and the coupling with the phenylpropanoic acid backbone. Common reagents used in these reactions include methoxybenzene, oxirane, and phenylpropanoic acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxan ring can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include quinones, diols, and various substituted derivatives of the original compound
Scientific Research Applications
(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and oxan ring play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also influence various biochemical pathways, resulting in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid: This compound is unique due to its specific combination of functional groups and stereochemistry.
Methylammonium lead halides:
Sulfur compounds: These compounds have different chemical properties but can undergo similar types of reactions, such as oxidation and reduction.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-29-19-9-7-18(8-10-19)23(11-13-30-14-12-23)16-24-22(28)25-20(21(26)27)15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,26,27)(H2,24,25,28) |
InChI Key |
CQLMJGQSWBCFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.